![molecular formula C19H32BNO4 B1398124 3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester CAS No. 909135-34-8](/img/structure/B1398124.png)
3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester
Overview
Description
This compound, also known as tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.3.1]non-6-ene-3-carboxylate, has a CAS Number of 909135-34-8 . It has a molecular weight of 349.28 . The compound is solid at room temperature and should be stored in a refrigerator .
Molecular Structure Analysis
The compound’s InChI Code is 1S/C19H32BNO4/c1-17(2,3)23-16(22)21-11-13-8-14(12-21)10-15(9-13)20-24-18(4,5)19(6,7)25-20/h9,13-14H,8,10-12H2,1-7H3 . This indicates that it has a complex structure with multiple rings, including a 3-azabicyclo[3.3.1]non-6-ene core .Chemical Reactions Analysis
The compound’s structure suggests that it could participate in a variety of chemical reactions. For instance, the presence of a boron atom within a dioxaborolan-2-yl group could allow it to participate in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 349.28 . The compound should be stored in a refrigerator .Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as a significant intermediate in organic synthesis, particularly in the creation of 1H-indazole derivatives . These derivatives are crucial for synthesizing compounds with potential biological activities.
Crystallography and Structural Analysis
The compound’s structure has been elucidated using techniques like FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction has confirmed its crystal structure, which is essential for understanding its chemical behavior and reactivity .
Density Functional Theory (DFT) Studies
DFT calculations have been employed to analyze the compound’s molecular structure, comparing it with experimental data to ensure accuracy. This is vital for predicting the compound’s properties and reactivity .
Medicinal Chemistry
As an intermediate, it plays a role in the synthesis of compounds with various medicinal properties, including anticancer, antiviral, and anti-inflammatory effects .
Agricultural Chemistry
The compound can be used to synthesize derivatives with insecticidal and weeding activities, contributing to the development of new agricultural chemicals .
Photoelectric Materials
Due to its unique structure, the compound can be modified to create materials with photoelectric activities, which are valuable for energy storage and photovoltaic applications .
Pharmacological Research
Boronic acid pinacol ester compounds, such as this one, exhibit good biological activity and pharmacological effects, making them significant for drug development .
Carbon-Carbon Coupling Reactions
This compound is utilized in carbon-carbon coupling reactions, which are fundamental processes in the synthesis of complex organic molecules .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Future Directions
The structural motif of an azabicyclo[3.3.1]nonane is common in many biologically significant compounds . This makes it an enticing target for organic chemists, and many efficient strategies have been developed to access this scaffold . Therefore, this compound and related structures could have potential applications in the synthesis of new pharmaceuticals or other biologically active compounds .
properties
IUPAC Name |
tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.3.1]non-6-ene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BNO4/c1-17(2,3)23-16(22)21-11-13-8-14(12-21)10-15(9-13)20-24-18(4,5)19(6,7)25-20/h9,13-14H,8,10-12H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJAXKOGIBCDKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CC(C2)CN(C3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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